molecular formula C16H13NO2 B12868783 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12868783
M. Wt: 251.28 g/mol
InChI Key: DVPOLYVUZSPXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring a cyano group at the 3-position and a 1,3-dioxolane ring at the 3'-position of the biphenyl scaffold. The dioxolane moiety introduces electron-donating properties, while the cyano group acts as an electron-withdrawing substituent, creating a push-pull electronic structure.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-[3-(1,3-dioxolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C16H13NO2/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-10,16H,7-8H2

InChI Key

DVPOLYVUZSPXSP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction

The biphenyl scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This involves:

  • Starting materials: Aryl bromides or iodides and aryl boronic acids or esters.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Conditions: Reactions are carried out in solvents like 1,4-dioxane or tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) at temperatures ranging from 70 to 90 °C for 6 to 24 hours.
  • Base: Potassium acetate or sodium carbonate is commonly used to facilitate the coupling.

This method provides high yields of biphenyl intermediates with good regioselectivity.

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane moiety is introduced via acetalization of aldehydes or ketones with ethylene glycol or related diols under acid catalysis:

  • Typical procedure: The biphenyl aldehyde intermediate is reacted with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or montmorillonite K10.
  • Reaction conditions: Reflux in toluene or other aprotic solvents with a Dean-Stark apparatus to continuously remove water or methanol formed during the reaction.
  • Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures yields the dioxolane-protected biphenyl derivative in excellent yields (often >90%).

This step protects the aldehyde functionality and stabilizes the molecule for further transformations.

Introduction of the Carbonitrile Group

The nitrile group at the 3-position is typically introduced by:

  • Nucleophilic substitution or cyanation reactions on a suitable halogenated biphenyl intermediate.
  • Alternative approach: Conversion of aldehyde or ketone groups to oximes followed by dehydration to nitriles.
  • Reagents: Common cyanide sources include copper(I) cyanide or potassium cyanide under controlled conditions.
  • Conditions: Reactions are often performed in polar aprotic solvents at elevated temperatures with careful control to avoid side reactions.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Catalyst/Acid Solvent Temperature (°C) Time (h) Yield (%) Notes
Biphenyl formation Aryl bromide + aryl boronic acid Pd(PPh3)4 or Pd(dppf)Cl2 1,4-Dioxane/THF 70–90 6–24 80–95 Inert atmosphere, base (KOAc/Na2CO3)
Dioxolane ring formation Biphenyl aldehyde + ethylene glycol p-Toluenesulfonic acid or Montmorillonite K10 Toluene Reflux 1–4 >90 Dean-Stark apparatus to remove water
Carbonitrile introduction Halogenated biphenyl + KCN or CuCN None or catalytic Cu(I) DMF or DMSO 80–120 4–12 60–85 Careful control to avoid ring cleavage

Research Findings and Analytical Characterization

  • Catalyst screening: Transition metal catalysts such as Pd(PPh3)4 have been shown to provide high coupling efficiency in biphenyl formation, with solvent mixtures like THF/H2O improving yields.
  • Acetalization efficiency: Use of solid acid catalysts like montmorillonite K10 offers eco-friendly and high-yielding dioxolane ring formation with easy catalyst recovery.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients is effective for isolating pure intermediates and final products with purity >95%.
  • Structural confirmation: Single-crystal X-ray diffraction (SCXRD) is employed to confirm stereochemistry and ring formation, resolving ambiguities from NMR data.
  • Stability: The dioxolane ring remains stable under cyanation conditions when reaction parameters are carefully controlled, preserving the biphenyl core integrity.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Catalysts Typical Conditions Yield Range (%) Notes
Biphenyl core synthesis Suzuki-Miyaura cross-coupling Pd(PPh3)4, aryl bromide, boronic acid 70–90 °C, inert atmosphere 80–95 High regioselectivity
Dioxolane ring formation Acetalization with ethylene glycol p-Toluenesulfonic acid, montmorillonite K10 Reflux in toluene >90 Water removal critical
Carbonitrile group addition Cyanation or dehydration of oximes KCN, CuCN, DMF/DMSO 80–120 °C 60–85 Requires careful control

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile and related compounds:

Compound Name Key Substituents Synthesis Method Yield Applications/Properties References
This compound 3'-dioxolane, 3-cyano Hypothetical: Ullmann coupling N/A OLED host, charge transport
mCBP-2CN 3,5'-dicyano, carbazole at 3' Ullmann coupling 48% OLED host, high thermal stability
mCBP-3CN 3,5',6-tricyano, carbazole at 3' Ullmann coupling 48% Enhanced electron mobility
2'-Bromo-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile (6g) 2'-Br, 6-OH, 3-cyano Photoinduced substitution N/A Cyclization intermediate
CN-T2T Triazine core, biphenyl-3-carbonitrile Commercial synthesis N/A Electron transport layer in OLEDs

Key Observations:

Electronic Effects: The dioxolane group in the target compound contrasts with the carbazole substituents in mCBP-2CN and mCBP-3CN. Cyano groups in mCBP-3CN and CN-T2T enhance electron mobility, making them suitable for electron transport layers (ETLs). The single cyano group in the target compound may offer intermediate electron-withdrawing properties .

Synthetic Accessibility :

  • Ullmann coupling (used for mCBP derivatives) requires high temperatures (160°C) and copper catalysts, yielding ~48% . Adapting this method for the target compound may necessitate optimization due to steric effects from the dioxolane ring.
  • Brominated intermediates like 6g (from ) highlight the role of halogens in cross-coupling or cyclization reactions. Replacing bromine with dioxolane could alter reactivity in intramolecular pathways .

Thermal and Stability Profiles :

  • Carbazole-containing compounds (e.g., mCBP-2CN) exhibit high thermal stability (>400°C), critical for OLED longevity. Dioxolane’s lower thermal resilience (~200–300°C decomposition) may limit the target compound’s utility in high-temperature applications .

Device Performance :

  • CN-T2T, with its triazine core, is a commercial electron transport material due to its deep LUMO level (-3.7 eV). The target compound’s LUMO is expected to be less negative (closer to -3.0 eV), making it better suited as a host rather than an ETL .

Research Findings and Implications

OLED Host Potential: The push-pull architecture of the target compound could improve charge balance in emissive layers. For comparison, mCBP-2CN achieves a current efficiency of 45 cd/A in green OLEDs, while CN-T2T-based devices exceed 80 cd/A. The dioxolane-cyano system may bridge these performance metrics by balancing hole/electron injection .

Reactivity in Cyclization :
Compounds like 6g () demonstrate that substituent positioning influences reaction pathways. The dioxolane group’s steric bulk may suppress undesired intermolecular reactions, favoring cyclized products—a trait valuable in synthesizing fused-ring systems .

Limitations : The dioxolane ring’s susceptibility to hydrolysis under acidic or humid conditions could reduce device stability. In contrast, carbazole and triazine derivatives exhibit superior environmental robustness .

Biological Activity

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile is a synthetic compound notable for its structural features, including a biphenyl moiety and a dioxolane ring. Its molecular formula is C16H14N2O2, with a molecular weight of 270.29 g/mol. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The unique combination of functional groups in this compound may influence its biological activity. The presence of the dioxolane ring can enhance solubility and stability, while the carbonitrile group is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC16H14N2O2
Molecular Weight270.29 g/mol
Structural FeaturesBiphenyl, Dioxolane

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
  • Antiviral Properties : The compound's structural similarity to known antiviral agents prompts investigation into its potential as an antiviral agent. Research on related dioxolane derivatives has demonstrated significant antiviral activity against viruses such as HIV and influenza.
  • Cytotoxic Effects : Some studies have indicated that derivatives of biphenyl compounds can exhibit cytotoxic effects against cancer cell lines. The specific IC50 values for this compound remain to be fully elucidated.

Case Studies

  • Antiviral Screening : A study involving structurally similar compounds demonstrated that certain dioxolane derivatives inhibited viral replication with EC50 values in the low micromolar range. This suggests a potential pathway for further exploration of this compound's antiviral efficacy.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds with similar structural motifs exhibited IC50 values ranging from 1.9 to 10 µg/mL. Future research should focus on determining the specific cytotoxic profile of this compound.

The mechanisms underlying the biological activity of this compound are not yet fully understood but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Receptor Binding : Interaction studies indicate potential binding affinity to various biological targets, which could mediate its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by functionalization with the 1,3-dioxolane group. Reaction parameters such as catalyst loading (e.g., palladium complexes), ligand selection, and temperature significantly impact yield. For biphenyl systems, anhydrous conditions and inert atmospheres (e.g., argon) are critical to prevent deactivation of intermediates . Optimization via factorial design experiments (e.g., varying base, solvent polarity) can systematically identify optimal conditions .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (e.g., nitrogen) in airtight containers at 2–8°C to prevent hydrolysis of the dioxolane moiety. Avoid exposure to moisture, heat, or oxidizing agents. Use explosion-proof equipment during handling, and employ PPE (nitrile gloves, goggles) to mitigate inhalation/contact risks .

Q. What analytical techniques are most effective for characterizing the biphenyl-dioxolane-carbonitrile structure?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm aromatic proton environments and dioxolane ring integrity. IR spectroscopy identifies nitrile (C≡N) stretches (~2220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (as in analogous biphenyl systems ) resolves stereoelectronic effects.

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives targeting specific electronic properties?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution, focusing on the nitrile’s electron-withdrawing effects and dioxolane’s steric/electronic contributions. Reaction path searches (e.g., via the ICReDD framework) integrate quantum mechanics with experimental data to prioritize derivatives with enhanced reactivity or binding affinity .

Q. What mechanistic insights explain contradictions in catalytic efficiency during biphenyl functionalization?

  • Methodological Answer : Competing pathways (e.g., oxidative addition vs. ligand dissociation) may arise due to solvent polarity or catalyst speciation. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots correlate substituent effects with reaction rates. For example, electron-deficient aryl groups accelerate oxidative addition but may hinder reductive elimination in palladium systems .

Q. How can researchers optimize regioselectivity in dioxolane ring-opening reactions for downstream applications?

  • Methodological Answer : Acid-catalyzed ring-opening (e.g., HCl in THF) favors carbonyl formation, while nucleophilic agents (e.g., Grignard reagents) attack the less hindered position. Steric maps derived from crystallographic data (e.g., analogous dioxaphosphocin systems ) guide solvent/catalyst selection to direct selectivity.

Q. What strategies mitigate decomposition during photochemical studies of biphenyl-carbonitrile systems?

  • Methodological Answer : Use UV-stable solvents (e.g., acetonitrile) and radical scavengers (e.g., BHT) to suppress photooxidation. Controlled-light experiments with monochromatic sources (e.g., 365 nm LEDs) isolate degradation pathways. Time-resolved spectroscopy tracks transient intermediates .

Methodological Resources

  • Experimental Design : Utilize response surface methodology (RSM) for multi-variable optimization, as applied in TiO₂ photocatalysis studies .
  • Data Contradiction Analysis : Cross-validate computational predictions (DFT, molecular dynamics) with experimental kinetics and spectroscopic data to resolve mechanistic ambiguities .
  • Safety Protocols : Align with UN No. 3077/3259 guidelines for nitrile-containing compounds, emphasizing spill containment and emergency ventilation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.